Cas no 104789-72-2 ((6-aminohexyl)(methyl)(propan-2-yl)amine)

(6-Aminohexyl)(methyl)(propan-2-yl)amine is a multifunctional amine compound featuring a primary amine group and a tertiary amine moiety separated by a hexyl spacer. Its structure enables versatile reactivity, making it useful as a linker or intermediate in organic synthesis, particularly for modifying biomolecules or polymers. The primary amine allows for conjugation with carboxyl or carbonyl groups, while the tertiary amine can impart basicity or serve as a catalytic site. The hydrophobic hexyl chain enhances solubility in organic phases. This compound is valued for its balanced reactivity and structural flexibility, facilitating applications in peptide synthesis, surface functionalization, and the development of amine-based catalysts or ligands.
(6-aminohexyl)(methyl)(propan-2-yl)amine structure
104789-72-2 structure
Product name:(6-aminohexyl)(methyl)(propan-2-yl)amine
CAS No:104789-72-2
MF:C10H24N2
Molecular Weight:172.311
CID:3571464
PubChem ID:28598633

(6-aminohexyl)(methyl)(propan-2-yl)amine 化学的及び物理的性質

名前と識別子

    • 1,6-Hexanediamine, N-methyl-N-(1-methylethyl)-
    • (6-aminohexyl)(methyl)(propan-2-yl)amine
    • 104789-72-2
    • AKOS000262370
    • EN300-1845919
    • インチ: InChI=1S/C10H24N2/c1-10(2)12(3)9-7-5-4-6-8-11/h10H,4-9,11H2,1-3H3
    • InChIKey: DFZMERPDCHOJSX-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 172.193948774Da
  • 同位素质量: 172.193948774Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 7
  • 複雑さ: 91.8
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • XLogP3: 1.6

(6-aminohexyl)(methyl)(propan-2-yl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1845919-0.5g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
0.5g
$535.0 2023-09-19
Enamine
EN300-1845919-1.0g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
1g
$1286.0 2023-06-01
Enamine
EN300-1845919-0.25g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
0.25g
$513.0 2023-09-19
Enamine
EN300-1845919-2.5g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
2.5g
$1089.0 2023-09-19
Enamine
EN300-1845919-1g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
1g
$557.0 2023-09-19
Enamine
EN300-1845919-0.05g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
0.05g
$468.0 2023-09-19
Enamine
EN300-1845919-5.0g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
5g
$3728.0 2023-06-01
Enamine
EN300-1845919-10.0g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
10g
$5528.0 2023-06-01
Enamine
EN300-1845919-0.1g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
0.1g
$490.0 2023-09-19
Enamine
EN300-1845919-5g
(6-aminohexyl)(methyl)(propan-2-yl)amine
104789-72-2
5g
$1614.0 2023-09-19

(6-aminohexyl)(methyl)(propan-2-yl)amine 関連文献

(6-aminohexyl)(methyl)(propan-2-yl)amineに関する追加情報

Introduction to (6-aminohexyl)(methyl)(propan-2-yl)amine and Its Applications in Modern Chemical Biology

(6-aminohexyl)(methyl)(propan-2-yl)amine, with the CAS number 104789-72-2, is a versatile compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This amine derivative, characterized by a hexyl chain substituted with an amino group at the sixth carbon, a methyl group, and an isopropyl group, exhibits a high degree of flexibility and reactivity, making it a valuable building block in the synthesis of complex molecules.

The compound's molecular structure, featuring a primary amine at one end and secondary amine functionalities along its backbone, allows for diverse chemical modifications. These modifications are crucial in drug design and development, where precise control over molecular interactions is essential. The presence of multiple reactive sites on the molecule enables the formation of stable bonds with other biomolecules, such as peptides, proteins, and nucleic acids, which is pivotal for creating novel therapeutic agents.

In recent years, research has highlighted the importance of (6-aminohexyl)(methyl)(propan-2-yl)amine in the development of targeted drug delivery systems. Its ability to form stable complexes with hydrophobic molecules has been exploited to enhance the solubility and bioavailability of poorly water-soluble drugs. This property is particularly relevant in oncology, where efficient drug delivery is critical for improving treatment outcomes. Studies have demonstrated that incorporating this amine derivative into drug formulations can lead to more effective penetration across biological barriers, thereby increasing therapeutic efficacy.

Furthermore, (6-aminohexyl)(methyl)(propan-2-yl)amine has shown promise in the field of biomaterials science. Its structural features make it an excellent candidate for designing polymers that mimic natural biological molecules. Such polymers are being explored for applications ranging from tissue engineering to wound healing. The compound's ability to self-assemble into ordered structures has been utilized to create nano-scale devices that can interact with biological systems at a molecular level. These advancements are paving the way for new generations of smart materials that can respond to specific biological cues.

The role of (6-aminohexyl)(methyl)(propan-2-yl)amine in chemical biology extends beyond drug delivery and biomaterials. It has been employed as a key intermediate in the synthesis of novel catalysts that accelerate biochemical reactions under mild conditions. These catalysts are particularly useful in industrial processes where high temperatures and pressures are impractical or environmentally undesirable. By leveraging the compound's unique reactivity, researchers have developed efficient systems for converting raw materials into valuable products with minimal energy consumption.

Recent studies have also explored the potential of (6-aminohexyl)(methyl)(propan-2-yl)amine in addressing environmental challenges. Its incorporation into biodegradable polymers has been shown to enhance their stability while maintaining their functionality. This dual benefit is crucial for developing sustainable materials that can replace traditional plastics without compromising performance. The compound's ability to degrade into non-toxic byproducts makes it an attractive option for eco-friendly applications.

The versatility of (6-aminohexyl)(methyl)(propan-2-yl)amine is further underscored by its use in computational chemistry and molecular modeling. Researchers are utilizing computational methods to predict how this compound interacts with other molecules, providing insights that guide experimental design. These computational approaches have significantly reduced the time and resources required for drug discovery by identifying promising candidates before they are synthesized in the lab.

In conclusion, (6-aminohexyl)(methyl)(propan-2-yl)amine represents a significant advancement in chemical biology due to its multifaceted applications. From enhancing drug delivery systems to designing innovative biomaterials and catalysts, this compound continues to drive progress across multiple scientific disciplines. As research efforts continue to uncover new possibilities, (6-aminohexyl)(methyl)(propan-2-yl)amine is poised to play an even greater role in shaping the future of chemical biology and related fields.

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